

5-Bromo-6-methylpyridine-2,3-diamine solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-6-methylpyridine-2,3-diamine
Cat. No.:	B1583684

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **5-Bromo-6-methylpyridine-2,3-diamine**

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of a compound in pharmaceutical research. Poor aqueous solubility can severely hamper drug absorption, bioavailability, and the reliability of in-vitro bioassay data.[1][2][3] This guide provides a comprehensive technical overview of **5-Bromo-6-methylpyridine-2,3-diamine**, focusing on the theoretical and practical aspects of its solubility. While specific experimental solubility data for this compound is not extensively published, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to determine its solubility profile accurately. We delve into the molecular characteristics influencing solubility and present industry-standard methodologies for both kinetic and thermodynamic solubility determination, ensuring a self-validating system for data generation and interpretation.

Introduction: The Critical Role of Solubility in Drug Discovery

5-Bromo-6-methylpyridine-2,3-diamine (CAS: 59352-90-8) is a pyridine derivative featuring amino and bromo functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules, including potential antimicrobial and anti-inflammatory agents.[4]

In the journey from a chemical entity to a therapeutic agent, understanding its fundamental physical properties is paramount. Among these, aqueous solubility is a cornerstone of the "developability" profile of a drug candidate.

The solubility of a compound impacts several crucial stages of drug discovery and development:

- Bioassays: Inaccurate solubility data can lead to a misinterpretation of a compound's potency in in-vitro assays, as the compound may precipitate in the assay medium, leading to unreliable results.[\[1\]](#)[\[5\]](#)
- Formulation Development: Developing a viable formulation for in-vivo dosing, whether for oral or intravenous administration, is contingent on understanding the compound's solubility. [\[2\]](#)[\[3\]](#) A good solubility goal for drug discovery compounds is often considered to be >60 $\mu\text{g/mL}$.[\[2\]](#)
- Intestinal Absorption & Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first step toward absorption. Poor solubility is a primary reason for low oral bioavailability.[\[3\]](#)

This guide will, therefore, focus not on non-existent data, but on the robust, validated methodologies that enable researchers to generate high-quality solubility data for **5-Bromo-6-methylpyridine-2,3-diamine**.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of **5-Bromo-6-methylpyridine-2,3-diamine** dictates its solubility behavior. The pyridine ring, with its nitrogen atom, imparts polarity and allows for hydrogen bonding with protic solvents like water.[\[6\]](#)[\[7\]](#) The two amino groups further enhance this potential for hydrogen bonding. Conversely, the bromo and methyl groups, along with the aromatic ring itself, contribute to the molecule's lipophilicity, which favors solubility in organic solvents. The interplay between these hydrophilic and lipophilic characteristics, along with the compound's crystal lattice energy, determines its ultimate solubility in a given solvent system.[\[2\]](#)

While experimentally determined solubility data is sparse, we can consolidate known physical properties.

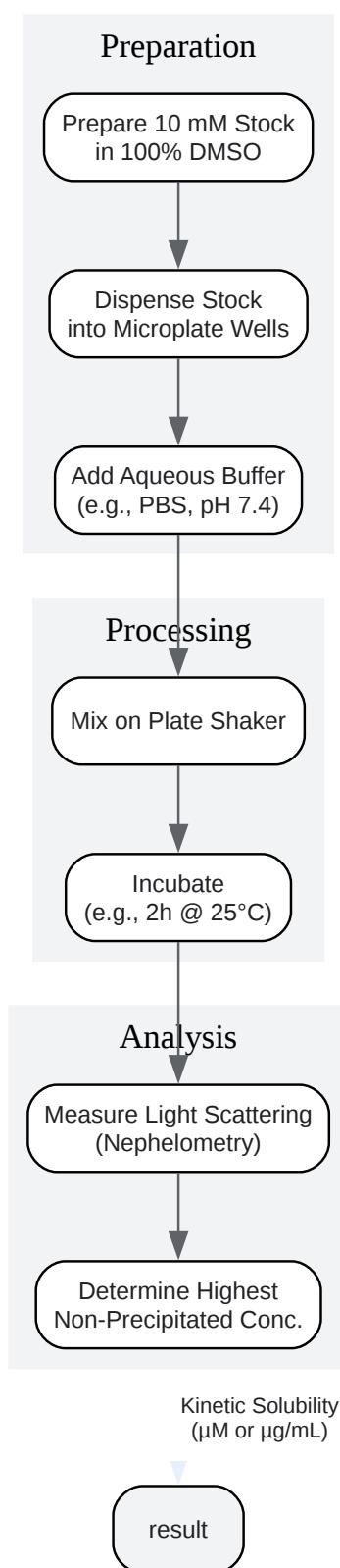
Table 1: Physicochemical Properties of **5-Bromo-6-methylpyridine-2,3-diamine** (CAS: 59352-90-8)

Property	Value	Source
Molecular Formula	C ₆ H ₈ BrN ₃	[8]
Molar Mass	202.05 g/mol	[4][8]
Melting Point	134.0 to 138.0 °C	[8]
Boiling Point (Predicted)	311.2 ± 37.0 °C	[8]
Density (Predicted)	1.688 ± 0.06 g/cm ³	[8]
Appearance	Slight yellow to brown powder	[4]

Experimental Determination of Solubility

In drug discovery, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement relevant for early-stage discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][2][9]

Kinetic Solubility Assay


The kinetic solubility assay is designed for speed and is well-suited for high-throughput screening (HTS) formats.[10] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[5] This method is invaluable for guiding structure-solubility relationships in early medicinal chemistry efforts.[9]

The nephelometric (light-scattering) method is a common technique for determining the point of precipitation.[11]

Causality: This protocol relies on the principle that undissolved particles in a solution will scatter light. By adding a DMSO stock of the test compound to an aqueous buffer, we create a supersaturated solution that eventually precipitates. A nephelometer measures this light scatter, allowing for the determination of the concentration at which precipitation occurs.[11]

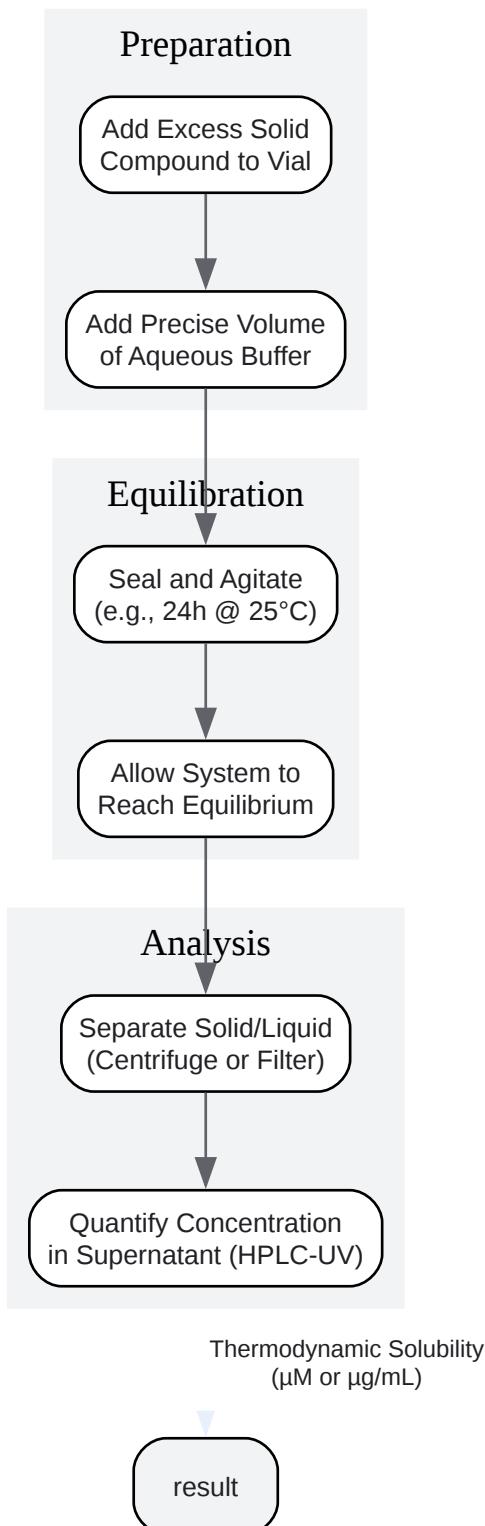
Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **5-Bromo-6-methylpyridine-2,3-diamine** in 100% dimethyl sulfoxide (DMSO).
- Plate Setup: Using a 96-well or 384-well microtiter plate, dispense a small volume (e.g., 2-5 μ L) of the DMSO stock solution into the appropriate wells.[11]
- Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[11] The final DMSO concentration should be kept low (typically $\leq 2\%$) to minimize its effect on solubility.[5]
- Mixing and Incubation: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[1][11]
- Measurement: Place the microtiter plate into a laser nephelometer to measure the light scattering in each well.
- Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering above the background level of the buffer/DMSO solution.

[Click to download full resolution via product page](#)

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay


Thermodynamic solubility is the "gold standard" measurement, representing the true saturation concentration of a compound in a solvent at equilibrium.[\[12\]](#) This assay is crucial for lead optimization and pre-formulation activities.[\[12\]](#) The most common method is the shake-flask technique.[\[1\]](#)[\[13\]](#)

Causality: This protocol ensures that an excess of the solid compound is allowed to equilibrate with the solvent over an extended period. This allows the system to reach a state where the rate of dissolution equals the rate of precipitation, defining the true saturation solubility.[\[12\]](#) The use of solid powder, rather than a DMSO stock, is critical as it accounts for the energy required to break the crystal lattice.[\[12\]](#)

Step-by-Step Methodology:

- **Sample Preparation:** Add an excess amount of solid **5-Bromo-6-methylpyridine-2,3-diamine** (e.g., 1-2 mg) to a glass vial.[\[12\]](#) The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
- **Solvent Addition:** Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[\[12\]](#)
- **Equilibration:** Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[\[12\]](#)[\[13\]](#)
- **Phase Separation:** After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either:
 - **Centrifugation:** Spin the vials at high speed to pellet the solid.
 - **Filtration:** Draw the supernatant and pass it through a low-binding filter plate (e.g., Millipore MultiScreen®).[\[1\]](#)
- **Quantification:** Carefully take an aliquot of the clear supernatant (the saturated solution).

- Analysis: Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.[1][14][15]

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

When conducting solubility experiments with **5-Bromo-6-methylpyridine-2,3-diamine**, appropriate safety measures must be followed. Based on data for structurally related compounds, the following precautions are advised.[16]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[8][16]
- Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.
- First Aid:
 - Eye Contact: In case of contact, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[8][16]
 - Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical help.[16]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

While a definitive solubility value for **5-Bromo-6-methylpyridine-2,3-diamine** is not readily available in public literature, this guide provides the necessary scientific framework and validated experimental protocols for its determination. By employing the detailed kinetic and thermodynamic assays outlined, researchers can generate robust and reliable solubility data. This data is indispensable for making informed decisions in the drug discovery pipeline, from interpreting biological screening results to guiding formulation strategies, ultimately increasing the probability of developing a successful therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. chemimpex.com [chemimpex.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. acs.org [acs.org]
- 8. chembk.com [chembk.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-Bromo-6-methylpyridine-2,3-diamine solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583684#5-bromo-6-methylpyridine-2-3-diamine-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com